6-Bromo-3-hydroxyisoquinoline
Overview
Description
6-Bromo-3-hydroxyisoquinoline is a chemical compound with the molecular formula C9H6BrNO . It has a molecular weight of 224.06 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 6-Bromo-3-hydroxyisoquinoline is 1S/C9H6BrNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-5H, (H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Bromo-3-hydroxyisoquinoline has a density of 1.7±0.1 g/cm3 . It has a boiling point of 458.6±25.0 °C at 760 mmHg . The compound is solid at room temperature .Scientific Research Applications
Catalytic Activity
6-Bromo-3-hydroxyisoquinoline derivatives have been explored for their catalytic properties. For instance, cyclopalladated complexes with 6-bromo-2-ferrocenylquinoline, N-heterocyclic carbenes (NHCs), and triphenylphosphine have demonstrated significant catalytic activity. These complexes were successfully applied in Suzuki coupling reactions involving phenylboronic acid containing hydroxymethyl. The study revealed the potential of these complexes in facilitating efficient oxidation and coupling reactions under specific conditions (Xu et al., 2014).
Synthesis of Novel Compounds
6-Bromo-3-hydroxyisoquinoline has also been a key intermediate in the synthesis of a variety of novel compounds. Research has shown the isolation and characterization of new bromophenols and brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides. These compounds were obtained from the polar fractions of an ethanolic extract, demonstrating the compound's significance in deriving new structures with potential bioactivity (Ma et al., 2007).
Photolabile Protecting Groups
Moreover, derivatives of 6-Bromo-3-hydroxyisoquinoline, such as 8-bromo-7-hydroxyquinoline (BHQ), have been synthesized and utilized as photolabile protecting groups for carboxylic acids. BHQ has shown greater single-photon quantum efficiency compared to other compounds and is sensitive enough for multiphoton-induced photolysis, making it a valuable asset in biological research (Fedoryak & Dore, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for 6-Bromo-3-hydroxyisoquinoline are not mentioned in the available resources, compounds containing similar moieties have been noted for their potential in various pharmacologically active scaffolds . They could act as leads for the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
6-bromo-2H-isoquinolin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXOHGOCNRWAPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=O)C=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674779 | |
Record name | 6-Bromoisoquinolin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1031927-91-9 | |
Record name | 6-Bromoisoquinolin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-3-hydroxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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